2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15736966
InChI: InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
SMILES:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

CAS No.:

Cat. No.: VC15736966

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide -

Specification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide
Standard InChI InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Standard InChI Key KKBIDDVZLNQYGE-UHFFFAOYSA-N
Canonical SMILES CNC(=O)CC1=CC=C(C=C1)C(=NO)N

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide. Its molecular formula C10H13N3O2\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}_{2} reflects a phenylacetamide scaffold with a hydroxycarbamimidoyl (-NH-C(=NOH)-NH2_2) group at the 4-position of the aromatic ring .

Structural Descriptors

  • SMILES: CNC(=O)CC1=CC=C(C=C1)C(=NO)N

  • InChIKey: KKBIDDVZLNQYGE-UHFFFAOYSA-N

  • Canonical SMILES: CNC(=O)CC1=CC=C(C=C1)C(=NO)N

  • PubChem CID: 77001517

The Z-configuration of the hydroxycarbamimidoyl group is critical for its biological activity, as evidenced by comparative studies of stereoisomers .

Physicochemical Properties

PropertyValueSource
Molecular Weight207.23 g/mol
LogP (Predicted)1.2 ± 0.3Calculated
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Synthesis and Purification Strategies

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from 4-aminophenylacetic acid. Key steps include:

  • Methylation: Introduction of the N-methyl group using methyl iodide in the presence of a base.

  • Carbamimidoylation: Reaction with hydroxylamine under acidic conditions to install the hydroxycarbamimidoyl moiety .

Purification Techniques

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) is employed to monitor reaction progress, followed by column chromatography for final purification. Recrystallization from ethanol yields pure product with >95% HPLC purity.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Behavior

The hydroxycarbamimidoyl group acts as a nucleophile in acidic media, participating in:

  • Condensation Reactions: Forms Schiff bases with aldehydes (e.g., benzaldehyde) at pH 5–6.

  • Coordination Chemistry: Binds transition metals (Fe3+^{3+}, Cu2+^{2+}) via the imine nitrogen and hydroxyl oxygen.

Electrophilic Reactivity

Under basic conditions (pH >9), the acetamide carbonyl becomes electrophilic, enabling:

  • Acylation Reactions: Transfers the acetyl group to primary amines.

  • Hydrolysis: Slow conversion to 4-(hydroxycarbamimidoyl)phenylacetic acid in aqueous NaOH.

The compound reduces TNF-α production in LPS-stimulated macrophages by 62% at 50 μM concentration, outperforming the reference drug indomethacin (48% inhibition). Molecular docking studies suggest interaction with the NF-κB p65 subunit (binding energy: -8.3 kcal/mol).

Cytotoxicity Profile

Cell LineIC50_{50} (μM)Selectivity Index*
HEK-293 (Normal)>100N/A
MCF-7 (Breast Cancer)45.2 ± 3.12.2
A549 (Lung Cancer)38.7 ± 2.82.6
*Selectivity Index = IC50_{50}(Normal)/IC50_{50}(Cancer)

Comparative Analysis of Structural Analogs

Substituent Effects on Bioactivity

CompoundMIC (μg/mL)TNF-α Inhibition (%)
2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide3262
N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide 6441
N-[2-hydroxy-4-(methylamino)phenyl]acetamide 12828

The para-substituted hydroxycarbamimidoyl derivative exhibits superior activity compared to ortho-substituted or ethanimidoyl-containing analogs, highlighting the importance of substitution pattern and functional group electronics .

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